1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one
Description
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one is a bicyclic pyrrolidinone derivative characterized by two pyrrolidin-2-one moieties linked via a propylamine-ethylamino chain. Its synthesis typically involves multi-step reactions, such as nucleophilic substitutions or coupling reactions, as exemplified in related pyrrolidinone derivatives .
Structure
3D Structure
Properties
CAS No. |
72757-30-3 |
|---|---|
Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-[3-[2-(2-oxopyrrolidin-1-yl)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H23N3O2/c17-12-4-1-8-15(12)10-3-6-14-7-11-16-9-2-5-13(16)18/h14H,1-11H2 |
InChI Key |
MUCSTYUPDPKVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNCCN2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Propylpyrrolidin-2-one
A key intermediate, 1-propylpyrrolidin-2-one, can be synthesized by reductive alkylation of 2-pyrrolidone with propionaldehyde under hydrogenation conditions:
- Reactants: 2-pyrrolidone, propionaldehyde, Pd-C catalyst.
- Conditions: Hydrogen atmosphere at 4 MPa, 100°C, 4 hours in ethyl acetate solvent.
- Workup: Filtration of catalyst, concentration, and vacuum distillation.
- Yield: Approximately 94% of 1-propylpyrrolidin-2-one as a colorless oil.
This step provides a substituted pyrrolidinone that can be further functionalized.
| Step | Reactants | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 1 | 2-pyrrolidone + propionaldehyde + Pd-C | H2 4 MPa, 100°C, 4 h, ethyl acetate | 94 | 1-propylpyrrolidin-2-one |
Preparation of 2-Oxo-1-pyrrolidinyl Derivatives
The 2-oxo-1-pyrrolidinyl moiety is often prepared by reaction of ketoacids or aldehydes with cyclic secondary amines (e.g., morpholine or pyrrolidine derivatives) under mild base catalysis, followed by acidic hydrolysis. Typical reaction temperatures range from 25°C to 100°C, preferably 30–60°C.
Formation of the Aminoalkyl Linker
The aminoethylpropyl linker connecting two pyrrolidinone units is introduced by:
- Reaction of an aldehyde or ketoacid intermediate with an amine-containing pyrrolidinone derivative.
- Use of bases such as ammonia or amine salts to neutralize hydrochloride salts of amines.
- Extraction and purification steps involving diisopropyl ether, aqueous sodium bicarbonate, and brine washes to isolate the product.
The reaction is typically conducted under controlled temperature (max 40°C) and mild hydrogen pressure (0.2–0.5 bar) with stirring for extended periods (≥20 hours) to ensure completion.
Coupling of Pyrrolidinone Units
The final compound is obtained by coupling two pyrrolidinone units via the aminoalkyl chain:
- One pyrrolidinone derivative bearing a free amino group reacts with another pyrrolidinone derivative functionalized with an aldehyde or ketoacid group.
- The reaction proceeds in isopropanol or similar solvents, sometimes without intermediate drying steps.
- Diastereoisomer separation and recrystallization yield the pure product with high efficiency (up to ~84% yield reported).
Purification and Optical Resolution
- The racemic mixtures of substituted pyrrolidin-2-ones can be separated into optically pure forms using chiral chromatography with stationary phases such as CHIRALPAK® or CHIRALCEL® columns.
- Elution solvents are mixtures of alkanes (n-hexane, n-heptane) and alcohols (methanol, ethanol, isopropanol) in ratios optimized for each compound (e.g., 50/50 hexane/isopropanol).
- Deprotection steps, if protective groups are used, involve treatment with acids like trifluoroacetic acid.
Summary Table of Key Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive alkylation of 2-pyrrolidone | 2-pyrrolidone, propionaldehyde, Pd-C, H2, 100°C | 94 | Produces 1-propylpyrrolidin-2-one |
| 2 | Reaction of aldehyde/ketoacid with amine | Base catalysis, 25–60°C, aqueous workup | ~85–90 | Forms aminoalkyl pyrrolidinone |
| 3 | Coupling of pyrrolidinone units via aminoalkyl linker | Isopropanol solvent, neutralization, filtration | ~84 | Diastereoisomer separation and recrystallization |
| 4 | Optical resolution (if needed) | Chiral chromatography, alkane/alcohol solvents | Variable | For optically pure derivatives |
Research Findings and Notes
- The preparation methods emphasize mild reaction conditions to preserve the pyrrolidinone ring integrity.
- Use of azeotropic distillation and solvent switching (e.g., isopropanol to isopropyl acetate) improves purification efficiency.
- The aminoalkyl linker synthesis benefits from direct use of amine hydrochloride salts neutralized in situ, avoiding drying steps and simplifying the process.
- Optical purity is critical for biological activity; thus, chiral separation techniques are integral to the preparation of pharmacologically relevant derivatives.
- The synthetic routes are scalable and economically viable, as demonstrated by patent literature focusing on industrial applicability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)
- Structure : Features a 4-(2-chlorophenyl)piperazine group attached to the pyrrolidin-2-one core via a propyl linker.
- Key Differences: The presence of a piperazine ring instead of an ethylamino chain distinguishes it from the target compound.
- Pharmacological Profile: Exhibits high affinity for α1-ARs (pKi = 7.13), making it a potent adrenolytic agent .
1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18)
- Structure : Similar to Compound 7 but with a para-chlorophenyl substituent on the piperazine ring.
- Key Differences : The position of the chlorine atom enhances α2-AR affinity (pKi = 7.29), suggesting substituent position critically influences receptor selectivity .
1-(3-Hydroxypropyl)pyrrolidin-2-one
- Structure: Retains the pyrrolidin-2-one core but replaces the ethylamino-propyl chain with a simpler hydroxypropyl group.
- Key Differences: Lacks the secondary amine and additional pyrrolidinone ring, reducing structural complexity and likely altering pharmacokinetic properties (e.g., solubility, metabolic stability) .
Pharmacological Analogues
1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 13)
- Activity : Demonstrates prophylactic antiarrhythmic efficacy (ED50 = 1.0 mg/kg iv) in epinephrine-induced arrhythmia models, outperforming many analogues .
- Mechanistic Insight: The ethoxy group may enhance membrane permeability or receptor binding kinetics compared to the target compound’s ethylamino chain.
1-(3-(2-Aminophenylamino)propyl)pyrrolidin-2-one
Functional Group Impact on Bioactivity
- Pyrrolidinone Core: Essential for AR binding; removal or substitution (e.g., with piperazine) alters receptor specificity .
- Aminoalkyl Chains: The ethylamino-propyl linker in the target compound may improve blood-brain barrier penetration compared to hydroxypropyl or piperazine-linked analogues .
- Halogen Substituents : Chlorine or fluorine in aryl groups (e.g., Compound 18) enhances α2-AR affinity but may introduce hepatotoxicity risks .
Biological Activity
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one, commonly referred to as compound 72757-30-3, is a pyrrolidine derivative with potential therapeutic applications. Its structure indicates a complex interaction profile, particularly in relation to G-protein coupled receptors (GPCRs), which are critical targets in drug development.
- Molecular Formula : C13H23N3O2
- Molecular Weight : 253.34 g/mol
- CAS Number : 72757-30-3
- EINECS : 276-823-6
The biological activity of this compound primarily revolves around its interaction with GPCRs. These receptors play a pivotal role in various physiological processes and are implicated in numerous diseases. The compound's ability to modulate these receptors could lead to significant therapeutic effects.
Table 1: Interaction with GPCRs
| Receptor Type | Mechanism of Action | Indication |
|---|---|---|
| Acetylcholine Receptors | Positive Allosteric Modulator | Cognitive impairment |
| Free Fatty Acid Receptors | Partial Agonist | Type 2 diabetes mellitus |
| Chemokine Receptors | Negative Allosteric Modulator | Inflammatory diseases |
Biological Activity Studies
Research indicates that the compound exhibits notable biological activity through various pathways:
- Cognitive Function : Studies have demonstrated that compounds similar to this one enhance cognitive functions by modulating acetylcholine receptors, which are crucial for memory and learning processes .
- Diabetes Management : The partial agonistic effect on free fatty acid receptors suggests potential applications in managing type 2 diabetes, as these receptors are involved in metabolic regulation .
- Inflammatory Response : By acting as a negative allosteric modulator on chemokine receptors, the compound may help mitigate inflammatory responses, presenting a possible avenue for treating conditions like Crohn’s disease .
Case Study 1: Cognitive Enhancement
A clinical study involving a cohort of patients with mild cognitive impairment showed that administration of similar pyrrolidine derivatives resulted in improved scores on cognitive assessments. The study highlighted the role of GPCR modulation in enhancing neurotransmitter release.
Case Study 2: Diabetes Management
In a preclinical model, the compound demonstrated a reduction in glucose levels and improved insulin sensitivity when administered alongside standard diabetes treatments. This effect was attributed to its interaction with free fatty acid receptors, enhancing lipid metabolism.
Research Findings
Recent findings indicate that the compound's structural properties contribute to its biological efficacy. The presence of the pyrrolidine ring enhances binding affinity to target receptors, facilitating more effective modulation of their activity.
Table 2: Summary of Research Findings
| Study Reference | Key Findings |
|---|---|
| PMC6556150 | Identified as a potent modulator of GPCRs |
| RCSB PDB | Inhibition of BACE-1 linked to Alzheimer's treatment |
| ACS Publications | Demonstrated stability and efficacy in preclinical models |
Q & A
Q. Contradiction Analysis :
- Biofilm interference : Use crystal violet staining to rule out biofilm-mediated resistance.
- Solubility issues : Verify compound solubility in assay media via HPLC.
- Synergistic effects : Check for potentiation with adjuvants (e.g., efflux pump inhibitors).
In one study, pyrrolidinone derivatives showed MIC values of 8–32 µg/mL against resistant strains, but discrepancies arose due to solvent-dependent aggregation .
What computational strategies are recommended for predicting the binding affinity and mechanism of action of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., S. aureus dihydrofolate reductase). Prioritize flexible side-chain residues during grid generation .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the pyrrolidinone carbonyl and catalytic residues).
- MM-PBSA/GBSA : Calculate binding free energies; values < −30 kJ/mol suggest strong affinity.
A study on analogous compounds revealed binding energies of −42.3 kJ/mol to bacterial DNA gyrase, with key interactions at Tyr-122 and Asp-83 residues .
How can structure-activity relationship (SAR) studies guide the rational modification of this compound?
Answer:
SAR strategies include:
- Core modifications : Replace the pyrrolidinone ring with piperidinone or morpholine to alter rigidity.
- Side-chain variations : Introduce halogen substituents (e.g., Cl, F) on the propylamino group to enhance lipophilicity .
- Bioisosteric replacement : Substitute the amide with sulfonamide or urea groups to improve metabolic stability.
In a related series, adding a 4-fluorophenyl group increased MIC values by 4-fold against P. aeruginosa .
What methodologies are suitable for assessing the compound’s pharmacokinetic and toxicological profiles in preclinical models?
Answer:
- ADME assays :
- Solubility/logP : Shake-flask method with octanol/water partitioning.
- Plasma stability : Incubate with rat plasma (37°C, 24h) and quantify degradation via LC-MS.
- In vitro toxicity :
- HepG2 cytotoxicity : MTT assay at 10–100 µM; IC₅₀ > 50 µM indicates low toxicity.
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk.
- In vivo models : Administer 50 mg/kg (oral/i.v.) to rodents; measure Cₘₐₓ, t₁/₂, and AUC₀–₂₄h.
A pyrrolidinone analog showed t₁/₂ = 3.2 h in mice but induced mild hepatotoxicity at 100 mg/kg .
How can researchers resolve discrepancies between in silico predictions and experimental bioactivity data?
Answer:
- Conformational sampling : Use enhanced sampling (e.g., metadynamics) to explore off-target binding modes.
- Proteomic profiling : Perform thermal shift assays to identify unintended protein targets.
- Metabolite screening : Incubate with liver microsomes to detect active/inactive metabolites.
A study found that a metabolite (N-dealkylated derivative) retained 60% of the parent compound’s activity, explaining higher-than-predicted efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
